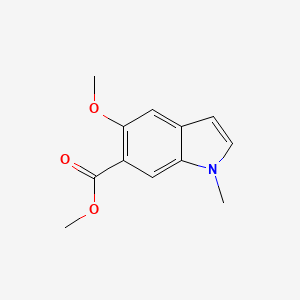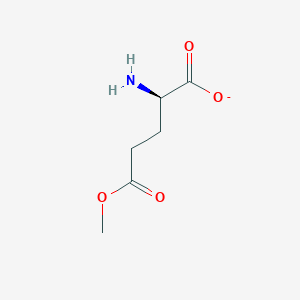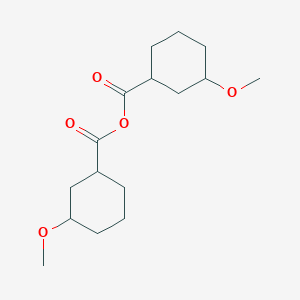
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the bromomethylation of a quinoxaline precursor. One common method is the reaction of 3-ethyl-8-fluoroquinoxalin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromomethylation process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Applications De Recherche Scientifique
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mécanisme D'action
The mechanism of action of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The bromomethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(chloromethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(iodomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(methyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
Uniqueness
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs.
Propriétés
Formule moléculaire |
C11H10BrFN2O |
|---|---|
Poids moléculaire |
285.11 g/mol |
Nom IUPAC |
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrFN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
Clé InChI |
HKZQDCWMKBDCSS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

